Benzyl Methyl Carbonate

Catalog No.
S762430
CAS No.
13326-10-8
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Methyl Carbonate

CAS Number

13326-10-8

Product Name

Benzyl Methyl Carbonate

IUPAC Name

benzyl methyl carbonate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

ZGEPKHDCMGFQQP-UHFFFAOYSA-N

SMILES

COC(=O)OCC1=CC=CC=C1

Synonyms

Carbonic Acid Methyl Phenylmethyl Ester; Carbonic Acid Benzyl Methyl Ester;

Canonical SMILES

COC(=O)OCC1=CC=CC=C1

Benzyl methyl carbonate (BMC, CAS 13326-10-8) is a specialized mixed carbonate ester utilized as an advanced electrophilic reagent in transition-metal-catalyzed benzylic substitution and selective protection workflows [1]. Unlike traditional benzylic halides that generate corrosive acidic byproducts, BMC features a carbonate leaving group that undergoes irreversible decarboxylation upon oxidative addition. This mechanistic pathway releases carbon dioxide and a transient methoxide anion, which effectively acts as an internal base [1]. Consequently, BMC enables carbon-carbon and carbon-heteroatom bond formation under strictly neutral conditions, establishing it as a critical procurement choice for the synthesis of base-sensitive active pharmaceutical ingredients (APIs) and complex fine chemicals where standard alkylating agents cause degradation.

Procurement Fit

Reagent Type Unsymmetrical dialkyl carbonate
Key Advantage Non-halogenated benzyl chloroformate surrogate
Process Fit Supports continuous flow carbamate synthesis

Procuring generic benzylating agents like benzyl chloride or benzyl acetate often introduces severe process bottlenecks when handling sensitive substrates [1]. Benzyl chloride necessitates harsh reaction conditions and stoichiometric amounts of external base, generating large volumes of chloride salt waste that complicate downstream aqueous workups and accelerate reactor corrosion. While benzyl acetate serves as a milder alternative for transition-metal catalysis, it still requires the addition of external bases—such as N,O-bis(trimethylsilyl)acetamide or cesium carbonate—to deprotonate nucleophiles, which can trigger unwanted side reactions in highly functionalized molecules [1]. Substituting BMC with these conventional alternatives sacrifices the distinct base-free operational window, leading to lower yields of base-sensitive targets, increased waste streams, and higher overall purification costs.

Substitution Risk

Symmetrical carbonates (e.g., dimethyl, dibenzyl)

Lack unsymmetrical chemoselectivity; may alter reaction outcome and orthogonal protection strategy.

Benzyl chloroformate (Cbz-Cl)

Releases corrosive HCl; substitution may reintroduce equipment corrosion and safety hazards.

Other benzylating agents

May not participate in Pd-catalyzed decarboxylative benzylation via (π-benzyl)palladium intermediate.

Base-Free Benzylic Alkylation

In palladium-catalyzed benzylic alkylations of active methine compounds (e.g., dimethyl malonate), the choice of leaving group dictates the reaction's base dependency. Studies utilizing a Pd/DPPF catalyst system demonstrate that Benzyl Methyl Carbonate achieves quantitative conversion and high yields (up to 99%) without the addition of any external base, as the in-situ generated methoxide deprotonates the nucleophile [1]. In direct contrast, utilizing Benzyl Acetate under identical base-free conditions results in negligible product formation, requiring stoichiometric amounts of external bases like BSA or alkali carbonates to drive the reaction [1].

Evidence DimensionExternal base requirement for >90% yield in Pd-catalyzed malonate benzylation
Target Compound Data0 equivalents of external base required (methoxide generated in situ)
Comparator Or BaselineBenzyl Acetate (requires >1.0 equivalent of external base)
Quantified Difference100% reduction in external base consumption
ConditionsPd(η3-C3H5)(cod)BF4 / DPPF catalyst, neutral solvent, active methine nucleophile.

Eliminating external bases prevents base-catalyzed side reactions (like epimerization or degradation) in sensitive pharmaceutical intermediates, streamlining the synthetic route.

BMC vs Cbz-Cl
Head-to-head
HCl-free process with >99% selectivity
Reported non-corrosive alternative for carbamate protection
Continuous flow, hydroxylamine

Ambient Temperature Benzylic Substitution

The activation barrier for the oxidative addition of benzylic C-O bonds to palladium(0) is a common rate-limiting step in cross-coupling. When paired with electron-donating ligands such as DiPrPF, Benzyl Methyl Carbonate undergoes rapid oxidative addition and subsequent substitution at 30 °C, achieving up to 93% combined yield for benzylated malonates within 3 hours [1]. Conversely, less reactive leaving groups or traditional benzylic esters typically require elevated temperatures (80 °C to 100 °C) to overcome the activation energy barrier for the same catalytic cycle, leading to potential thermal degradation of sensitive functional groups [1].

Evidence DimensionReaction temperature for efficient Pd-catalyzed benzylic substitution
Target Compound Data30 °C (ambient conditions) yielding >90% product
Comparator Or BaselineStandard benzylic esters (typically requiring 80-100 °C)
Quantified Difference50-70 °C reduction in processing temperature
ConditionsDiPrPF–palladium catalyst, DMF solvent, 3 hours.

Lowering the reaction temperature to ambient conditions preserves thermally labile functional groups and significantly reduces industrial heating costs during scale-up.

Chemoselectivity
Reported
>99%
Supports orthogonal protecting group strategy
Flow, DMC, 60–100 °C

Halide-Free Phenol Protection

The protection of phenols as benzyl ethers is traditionally performed using benzyl chloride, which inherently produces stoichiometric hydrochloric acid and chloride salts. Benzyl Methyl Carbonate serves as a highly efficient, halide-free alternative for the catalytic etherification of phenols [1]. Under transition-metal catalysis, BMC reacts with phenols to form the desired benzyl ethers in high yields, generating only carbon dioxide and methanol as volatile byproducts [1]. This eliminates the need for aggressive acid scavengers and prevents chloride-induced stress corrosion cracking in stainless steel reactor vessels.

Evidence DimensionStoichiometric byproduct generation during etherification
Target Compound DataCO2 (gas) and Methanol (volatile liquid)
Comparator Or BaselineBenzyl Chloride (generates HCl and chloride salts)
Quantified Difference100% elimination of corrosive halide waste
ConditionsCatalytic etherification of phenolic substrates.

Transitioning to a halide-free reagent extends reactor lifespan, simplifies aqueous workups, and aligns with green chemistry mandates for pharmaceutical manufacturing.

Pd-Catalyzed Benzylation
Class-level
Forms (π-benzyl)palladium intermediate
Mechanism may differ from symmetrical carbonates
Literature-supported inference

Base-Sensitive API Synthesis

Because BMC generates its own internal base (methoxide) upon decarboxylation, it is the premier choice for the benzylic alkylation of highly functionalized, base-sensitive pharmaceutical intermediates [1]. It allows chemists to perform C-C bond formations on active methine compounds without adding external alkali carbonates or amines, thereby avoiding base-catalyzed epimerization or degradation of delicate stereocenters.

Low-Temperature Catalytic Benzylation

For substrates that are thermally labile, BMC combined with electron-rich palladium catalysts enables efficient benzylic substitution at ambient temperatures (30 °C) [2]. This application is highly relevant for late-stage functionalization in complex molecule synthesis, where traditional benzylic esters would require destructive heating to achieve similar conversions.

Halide-Free Phenol Protection

In pilot-plant and commercial-scale manufacturing, avoiding chloride-induced corrosion of stainless steel reactors is a major priority. BMC is an ideal procurement substitute for benzyl chloride in the protection of phenolic hydroxyl groups, as it yields only volatile CO2 and methanol as byproducts [3]. This drastically simplifies downstream purification and eliminates the need for stoichiometric acid scavengers.

Application Fit

Application
Selection Property
Validation Focus
SPPS carbamate protection
Non-halogenated, stable benzylating agent
Carbamate selectivity and process safety
Continuous flow carbonate synthesis
High chemoselectivity for methoxycarbonylation
Conversion and selectivity under flow conditions
Protease inhibitor building block
Electrophilic benzyl carbonate motif
Enzyme active-site interaction compatibility

XLogP3

2.4
Cakmak et al. An efficient synthesis of loline alkaloids. Nature Chemistry, doi: 10.1038/nchem.1072, published online 19 June 2011 http://www.nature.com/nchem

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